molecular formula C24H21N5O3S B2914278 3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866812-70-6

3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2914278
M. Wt: 459.52
InChI Key: OOGWMKJEIJRBEN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a triazolo[1,5-a]quinazolin-5-amine, a sulfonyl group attached to a dimethylphenyl group, and a methoxyphenyl group .


Molecular Structure Analysis

The molecule contains a fused ring system, which likely contributes to its stability. The presence of nitrogen in the ring system can also contribute to its reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in nucleophilic substitution reactions and can act as ligands in coordination chemistry .

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Research has been conducted on the synthesis of triazoloquinazolinium betaines and related molecular rearrangements, providing insight into the structural and molecular composition of similar compounds through reactions such as treating thiosemicarbazides with dicyclohexylcarbodiimide (DCC) and exploring the crystal and molecular structures via X-ray crystallography (Crabb et al., 1999). Additionally, the synthesis of new 1,2,4-triazole derivatives and their antimicrobial activities have been explored, highlighting the potential of these compounds in developing antimicrobial agents (Bektaş et al., 2007).

Antimicrobial and Anticancer Activities

Novel triazoloquinazoline derivatives have been synthesized and evaluated for their antimicrobial properties. Some of these compounds demonstrated significant activities against various microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2007). Furthermore, new derivatives derived from 1,2,4-triazolo[4,3-a]-quinoline have been designed and tested for their anticancer activity, with some showing promising results against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

Tubulin Polymerization Inhibitors and Vascular Disrupting Agents

Research into triazoloquinazolinone-based compounds has revealed their potential as tubulin polymerization inhibitors and vascular disrupting agents. These studies have identified compounds with potent anticancer activity in various cancer cell lines and have elucidated the impact on cell shape changes, migration, and tube formation in endothelial cells, indicating their vasculature damaging activity (Driowya et al., 2016).

Herbicidal Activity

Investigations into substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have shown excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This research underscores the potential of these compounds in agricultural applications, providing a new approach to weed management (Moran, 2003).

H1-Antihistaminic Agents

Further studies have identified novel triazoloquinazolin-5-ones as a new class of H1-antihistaminic agents. These compounds have shown significant in vivo activity against histamine-induced bronchospasm in guinea pigs, with some compounds demonstrating potency comparable to that of established antihistamines but with reduced sedation effects (Alagarsamy et al., 2008).

properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-N-(4-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O3S/c1-15-8-13-19(14-16(15)2)33(30,31)24-23-26-22(25-17-9-11-18(32-3)12-10-17)20-6-4-5-7-21(20)29(23)28-27-24/h4-14H,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGWMKJEIJRBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dimethylphenyl)sulfonyl-N-(4-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine

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